Product packaging for methyl 2-(3-amino-1H-pyrazol-1-yl)acetate(Cat. No.:CAS No. 1093967-39-5)

methyl 2-(3-amino-1H-pyrazol-1-yl)acetate

Cat. No.: B1422537
CAS No.: 1093967-39-5
M. Wt: 155.15 g/mol
InChI Key: AXUGRGMAYULTQT-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate ( 1093967-39-5) is a chemical compound with the molecular formula C6H9N3O2 and a molecular weight of 155.15 g/mol . This compound serves as a versatile pyrazole-based building block in organic synthesis and medicinal chemistry research. The 3-aminopyrazole scaffold is a privileged structure in drug discovery, particularly in the development of kinase inhibitors . For instance, derivatives based on the N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety have been investigated as potent and selective inhibitors for understudied kinases like CDK16, which is implicated in various cancers and cellular processes such as vesicle trafficking and cell cycle regulation . As a key synthetic intermediate, this ester can be utilized in the preparation of more complex, functional molecules, including amino-acid functionalized tridentate pyrazolyl ligands for coordination chemistry and catalytic applications . Researchers value this compound for its amine and ester functional groups, which provide handles for further chemical modification and diversification. The supplied product is intended for research purposes only. It is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O2 B1422537 methyl 2-(3-amino-1H-pyrazol-1-yl)acetate CAS No. 1093967-39-5

Properties

IUPAC Name

methyl 2-(3-aminopyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-11-6(10)4-9-3-2-5(7)8-9/h2-3H,4H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUGRGMAYULTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093967-39-5
Record name methyl 2-(3-amino-1H-pyrazol-1-yl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-amino-1H-pyrazol-1-yl)acetate typically involves the reaction of 3-amino-1H-pyrazole with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis Applications

Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate serves as a versatile building block in the synthesis of complex organic molecules. Its unique pyrazole structure allows for various chemical transformations, making it an essential intermediate in the development of new compounds.

Key Reactions

  • Nucleophilic Substitution : The amino group can participate in nucleophilic substitutions, allowing for the introduction of diverse functional groups.
  • Condensation Reactions : It can undergo condensation with aldehydes or ketones to form more complex structures, which are valuable in drug discovery.

Pharmaceutical Development

The compound has garnered attention for its potential as a pharmacological agent. Research indicates that this compound may exhibit various biological activities, particularly as a kinase inhibitor.

Kinase Inhibition

Studies have shown that pyrazole derivatives can inhibit specific kinases involved in cancer progression. For example, compounds derived from this compound have been evaluated for their effectiveness against cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are often dysregulated in cancers .

Case Studies

  • A study demonstrated that modifications of pyrazole-based compounds led to selective inhibition of CDK16, with some derivatives showing low nanomolar potency . This highlights the potential of this compound derivatives in developing targeted cancer therapies.

Biological Activities

The biological activities of this compound are largely attributed to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

Potential Therapeutic Applications

  • Anti-Cancer Properties : Given its role as a kinase inhibitor, research suggests that this compound could be developed into treatments for various cancers, including breast and cervical cancer .
  • Inflammation Disorders : Pyrazole derivatives have also been investigated for their anti-inflammatory properties, indicating broader therapeutic potential beyond oncology .

Mechanism of Action

The mechanism of action of methyl 2-(3-amino-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the pyrazole ring can participate in π-π stacking interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole Derivatives

Methyl 2-(3,5-Dibromo-4-Nitro-1H-Pyrazol-1-yl)Acetate ()
  • Structural Differences: Contains bromine (electron-withdrawing) and nitro groups (strongly electron-withdrawing) at positions 3, 4, and 5, contrasting with the amino group (electron-donating) in the target compound.
  • Functional Impact: The nitro and bromine substituents increase molecular weight (MW: ~355.9 g/mol vs. ~169.17 g/mol for the target) and lipophilicity, reducing aqueous solubility.
  • Synthetic Considerations: Bromine and nitro groups are introduced via electrophilic substitution, whereas the amino group may require reduction or direct amination .
2-((3,5-Dimethyl-1-Phenyl-1H-Pyrazol-4-yl)Amino)-2-Oxoethyl 2-(2-Methyl-1H-Indol-3-yl)Acetate ()
  • Structural Differences : Combines a pyrazole with an indole moiety and an amide linkage.
  • Functional Impact :
    • The indole group enables π-π stacking interactions, absent in the target compound.
    • The amide group increases metabolic stability compared to the ester in the target compound, which is prone to hydrolysis.
  • Applications : Likely used in kinase inhibition or GPCR modulation due to its hybrid heterocyclic structure .

Imidazole Derivatives ()


Examples include ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate and halogen/methoxy-substituted analogs.

  • Structural Differences: Imidazole rings (two non-adjacent nitrogen atoms) vs. pyrazole (two adjacent nitrogens).
  • Functional Impact: Imidazoles exhibit different tautomeric behavior and pKa values, influencing protonation states under physiological conditions. Halogen substituents (e.g., Cl, Br in compounds C, D) enhance lipophilicity and membrane permeability compared to the polar amino group in the target compound.
  • Biological Relevance : Imidazole derivatives are common in antifungal and anticancer agents, but their activity profiles differ from pyrazole-based compounds due to electronic and steric variations .

Triazole Derivatives ()


Examples include thioacetate-linked triazoles with bicyclic terpene moieties.

  • Structural Differences : Triazole core (three nitrogen atoms) vs. pyrazole; sulfur replaces oxygen in the acetate group.
  • Functional Impact :
    • Triazoles offer greater metabolic stability and diverse hydrogen-bonding patterns.
    • Thioacetate groups increase lipophilicity and may alter reactivity (e.g., resistance to esterase-mediated hydrolysis).
  • Applications : Likely explored as protease inhibitors or antimicrobial agents due to sulfur’s nucleophilic character .

Comparative Data Table

Compound Class Core Heterocycle Key Substituents Molecular Weight (g/mol) Key Properties
Target Compound Pyrazole 3-Amino, 1-acetate ~169.17 High polarity, hydrogen-bond donor
Methyl 2-(3,5-Dibromo-4-Nitro-1H-Pyrazol-1-yl)Acetate Pyrazole 3-Bromo, 4-Nitro, 5-Bromo ~355.9 Lipophilic, electron-deficient core
Ethyl 2-(4-Chlorophenyl-Imidazol-4-yl)Acetate () Imidazole 4-Chlorophenyl, 2-phenyl ~304.75 Moderate solubility, halogen-enhanced reactivity
Triazole-Thioacetate () Triazole Bicyclic terpene, thioacetate ~450–500 (estimated) High stability, sulfur-mediated interactions

Research Implications

  • Drug Design: The amino-pyrazole scaffold offers advantages in targeting polar binding pockets (e.g., ATP-binding sites), while halogenated or sulfur-containing analogs may improve pharmacokinetics.
  • Material Science: Pyrazole-based esters with amino groups could serve as monomers for polymers with tunable hydrogen-bonding networks.
  • Synthetic Challenges: Introducing amino groups without side reactions requires careful optimization, whereas halogenation is more straightforward but less functionally versatile .

Biological Activity

Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data tables.

Chemical Structure and Properties

This compound features a pyrazole ring with an amino group and an ester functionality, which are crucial for its biological activity. The presence of these functional groups allows for interactions with various biological targets.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can effectively inhibit the growth of various pathogens.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (µg/mL)Pathogen Tested
This compound0.5Staphylococcus aureus
Isopropyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate0.25Escherichia coli
2-Pyrazolylpyrimidinones<0.1Mycobacterium tuberculosis

The minimum inhibitory concentration (MIC) values indicate that this compound has potent activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.

Case Study: Inhibition of Breast Cancer Cells

A study focused on the effects of pyrazole derivatives on MDA-MB-231 breast cancer cells revealed that compounds similar to this compound could significantly reduce cell viability and induce apoptosis at low concentrations.

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundEC50 (µM)Cancer Cell Line
This compound15MDA-MB-231
Compound X10HepG2
Compound Y20A549

The results indicate that this compound exhibits significant anticancer activity, particularly in breast cancer models .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has been evaluated for anti-inflammatory properties. Pyrazoles are known to modulate inflammatory pathways, potentially serving as therapeutic agents in inflammatory diseases.

The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Studies have shown that pyrazole derivatives can significantly reduce inflammation in animal models.

Q & A

Q. What mechanistic insights explain byproduct formation during ester hydrolysis of this compound?

  • Answer : Competing pathways include:
  • Nucleophilic attack on the ester carbonyl, yielding carboxylic acid.
  • Ring-opening reactions under acidic conditions (e.g., HCl), forming iminium intermediates. Monitor via in situ IR and optimize pH to suppress side reactions .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Pyrazole-Acetate Derivatives

ParameterOptimal ConditionsReferences
SolventEthanol/water (3:1)
TemperatureReflux (78–80°C)
CatalystCuI (for CuAAC)
Reaction Time12–24 hours

Q. Table 2. Analytical Data Comparison

TechniqueObserved DataReference Compound
¹H NMR (DMSO-d6) δ 3.7 (s, 3H, OCH3)Ethyl analogs
LC-MS [M+H]+ = 198.1Triazole hybrids

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-(3-amino-1H-pyrazol-1-yl)acetate
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methyl 2-(3-amino-1H-pyrazol-1-yl)acetate

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